molecular formula C₁₈H₂₈N₄O₈ B042742 Pyridinoline CAS No. 63800-01-1

Pyridinoline

Cat. No. B042742
CAS RN: 63800-01-1
M. Wt: 428.4 g/mol
InChI Key: LCYXYLLJXMAEMT-SAXRGWBVSA-N
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Description

Synthesis Analysis

Pyridinoline's synthesis involves complex biochemical pathways within the body, particularly in collagen cross-linking processes. In vitro studies have shown that pyridinoline can be synthesized through lysyl oxidase-dependent pathways, confirming its origin from collagen components and its role as a normal component of bone collagen in vivo (Siegel et al., 1982). Additionally, research has demonstrated the possibility of synthesizing pyridinoline derivatives through chemical methods, offering insights into its structure and potential applications beyond its biological role (Allevi et al., 2007).

Molecular Structure Analysis

The molecular structure of pyridinoline has been elucidated through various spectroscopic techniques, revealing it as a complex amino acid with a pyridinium ring structure. Its structure was determined from bovine bone, highlighting its role as a collagen crosslink (Fujimoto et al., 1978). This structural analysis is crucial for understanding how pyridinoline contributes to the physical properties of collagen and its resistance to enzymatic breakdown.

Chemical Reactions and Properties

Pyridinoline's chemical properties, such as its resistance to reduction and unique cross-linking capabilities, are significant for the stability of collagen fibers. It has been shown to be a "non-reducible" crosslink, with specific electrochemical behavior that underscores its stability within the collagen matrix (Sakura & Fujimoto, 1981).

Physical Properties Analysis

The physical properties of pyridinoline, including its fluorescence and cross-linking abilities, are integral to the functional characteristics of collagen. Pyridinoline's presence in collagen has been associated with increased resistance to enzymatic degradation, indicating its importance in maintaining tissue integrity and function (Uchiyama et al., 1981).

Chemical Properties Analysis

The chemical characteristics of pyridinoline, such as its formation through lysyl oxidase activity and its role in collagen cross-linking, highlight its significance in biochemical processes related to tissue strength and resilience. The synthesis and accumulation of pyridinoline in collagen with aging or in vitro conditions suggest its pivotal role in the maturation and stabilization of collagen fibers, contributing to the mechanical properties of connective tissues (Anastasia et al., 2013).

Scientific Research Applications

  • Cancer and Pulmonary Treatments : Pyridinoline derivatives are found effective in treating various malignancies such as myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis (Chiacchio et al., 2020).

  • Bone Resorption Marker : Pyridinoline and deoxypyridinoline are specific biochemical markers of bone resorption, useful in clinical studies to assess bone turnover or osteoporosis (Colwell, Russell, & Eastell, 1993).

  • Monitoring Therapeutic Treatments : The Pyd immunoassay is a rapid and easy method for evaluating urinary pyridinoline, serving as a screening method for metabolic bone disease and for monitoring therapeutic treatment (Seyedin et al., 1993).

  • Aging and Stability of Collagen : Pyridinoline plays a role in the stabilization of collagen fibers during in vitro aging of bone collagen, indicating its involvement in the maturation and aging process of connective tissues (Uchiyama, Inoue, & Fujimoto, 1981).

  • Collagen Crosslinking : Pyridinoline serves as a crosslink in collagen fibers, being a tri-functional cross-linking amino acid. Its isolation and structure have been extensively studied to understand collagen stability and metabolism (Fujimoto et al., 1978).

  • Arthritis and Cartilage Studies : Pyridinoline is found in cartilage, bone, and synovium, and its concentrations in these tissues and urinary excretion can be significant for studying and diagnosing arthritis and related conditions (Takahashi et al., 1996).

  • Menopause and Bone Metabolism : Studies show that menopause induces significant increases in urinary pyridinoline, which reflects bone matrix degradation. It's used to monitor the impact of menopause and hormone replacement therapy on bone health (Uebelhart et al., 1991).

Future Directions

Tissue degradation molecules such as pyridinoline cross-linked carboxyterminal telopeptide of type I collagen (ICTP) that are specific to bone resorption are released into the GCF and can be used as biomarkers for periodontal disease . This suggests that Pyridinoline could have potential applications in the diagnosis and monitoring of diseases related to bone resorption.

properties

IUPAC Name

(2S,5R)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYXYLLJXMAEMT-SAXRGWBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C=[N+]1C[C@@H](CC[C@@H](C(=O)[O-])N)O)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyridinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pyridinoline

CAS RN

63800-01-1
Record name Pyridinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63800-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,600
Citations
T Moriguchi, D Fujimoto - The Journal of Biochemistry, 1978 - academic.oup.com
… Pyridinoline is a crosslinking amino acid of collagen fibers. The age-related changes in the content of pyridinoline … The pyridinoline content of the collagens in fetal or newborn animals …
Number of citations: 123 academic.oup.com
SP Robins, A Duncan, N Wilson, BJ Evans - Clinical chemistry, 1996 - academic.oup.com
… The collagen crosslinks, pyridinoline and deoxypyridinoline, have … In this study, pyridinoline and deoxypyridinoline have been … For pyridinoline in 0.1 mol/L HCl, epsilon at 295 nm was …
Number of citations: 123 academic.oup.com
D Fujimoto, M SUZUKI, A UCHIYAMA… - The Journal of …, 1983 - jstage.jst.go.jp
… pyridinoline in human urine. This paper presents evidence that a significant portion of urinary pyridinoline … and joint diseases on the amount of urinary pyridinoline are also de scri bed. …
Number of citations: 171 www.jstage.jst.go.jp
WV Giannobile - Annals of the New York Academy of Sciences, 1999 - Wiley Online Library
C‐telopeptides and related pyridinoline cross‐links of bone Type I collagen are sensitive markers of bone resorption in osteolytic diseases such as osteoporosis and osteoarthritis. We …
Number of citations: 69 nyaspubs.onlinelibrary.wiley.com
SP Robins - Biochemical Journal, 1983 - portlandpress.com
… than about 0.1 mM, pyridinoline exhibited altered … pyridinoline by heating at 108 degrees C for 8 h in 0.1 M-HCl. Galactosylpyridinoline was also partially converted into free pyridinoline …
Number of citations: 187 portlandpress.com
J Risteli, I Elomaa, S Niemi, A Novamo… - Clinical …, 1993 - academic.oup.com
We developed a radioimmunoassay (RIA) for the carboxy-terminal telopeptides of type I collagen (ICTP), cross-linked with the helical domain of another type I collagen molecule, after …
Number of citations: 775 academic.oup.com
M Adamczyk, DD Johnson, RE Reddy - Tetrahedron, 1999 - Elsevier
An efficient chiral synthesis of (S,S)-(−)-3g, a key intermediate for the preparation of collagen cross-links pyridinoline (Pyd, 1) and deoxypyridinoline (Dpd, 2) was achieved from (4S)-5-(…
Number of citations: 60 www.sciencedirect.com
AJ Van Der Slot, AM Zuurmond, AJ Van Den Bogaerdt… - Matrix biology, 2004 - Elsevier
… pyridinoline cross-links significantly contributes to the unwanted collagen accumulation. Pyridinoline … LH2b, leading to the increased formation of pyridinoline cross-links, is present in a …
Number of citations: 234 www.sciencedirect.com
Z Gunja-Smith, AR Morales, R Romanelli… - The American journal …, 1996 - ncbi.nlm.nih.gov
… pyridinoline content from the analyzer was calculated by dividing … pyridinoline and 5% or less was deoxypyridinoline. The cross-linking density was expressed as moles of pyridinoline …
Number of citations: 370 www.ncbi.nlm.nih.gov
PD Delmas, A Schlemmer, E Gineyts… - Journal of bone and …, 1991 - Wiley Online Library
… We measured the urinary excretion of pyridinoline crosslinks Pyr and D‐Pyr, a specific marker of bone … Urinary pyridinoline crosslinks, but not hydroxyproline, correlated significantly with …
Number of citations: 376 asbmr.onlinelibrary.wiley.com

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